molecular formula C₂₆H₃₈N₂O₅ B130393 Perindopril Benzyl Ester CAS No. 122454-52-8

Perindopril Benzyl Ester

Cat. No. B130393
M. Wt: 458.6 g/mol
InChI Key: ZNAYHAPFFQRGES-UHFFFAOYSA-N
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Description

Perindopril Benzyl Ester is a derivative of Perindopril . It has a molecular formula of C26H38N2O5 and a molecular weight of 458.59 . It is supplied with detailed characterization data compliant with regulatory guidelines .


Synthesis Analysis

The industrial synthesis of Perindopril involves the reaction of benzyl hexahydroindole carboxylic ester with a protected amino acid halide in S configuration in the presence of a base . This forms a (S) N-substituted hexahydroindole, which is then reacted with ethyl 2-oxopentanoate under pressure of hydrogen in the presence of palladium on charcoal to form Perindopril .


Molecular Structure Analysis

The molecular structure of Perindopril Benzyl Ester is derived from its parent compound, Perindopril . The molecular formula is C26H38N2O5 .


Chemical Reactions Analysis

Esters, like Perindopril Benzyl Ester, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In esterification reactions, an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid .


Physical And Chemical Properties Analysis

Esters are derived from carboxylic acids, where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . The physical differences between different esters are due to differences in melting points of the mixture of esters they contain .

Scientific Research Applications

Cardiovascular Disease Prevention

Perindopril, a prodrug ester of perindoprilat and an ACE inhibitor, has shown significant efficacy in preventing cardiovascular events in various patient populations. Large-scale trials like the EUROPA trial have demonstrated its role in reducing cardiovascular disease in patients with vascular diseases, including stable coronary artery disease (CAD), whether or not they are hypertensive (Curran, McCormack, & Simpson, 2006), (Zaiem & Zannad, 2008).

Impact on Hypertension

Perindopril effectively lowers systolic and diastolic blood pressure in hypertensive patients. Its ability to improve vascular abnormalities associated with hypertension, like arterial stiffness and left ventricular hypertrophy, is well documented (Hurst & Jarvis, 2001), (Sica, 2001).

Duchenne Muscular Dystrophy (DMD) Treatment

Perindopril has been studied for its effects on cardiac function in patients with Duchenne muscular dystrophy (DMD), showing potential in delaying the onset and progression of left ventricular dysfunction in children with DMD (Duboc et al., 2005).

Pharmacokinetic Analysis

Studies have utilized methods like microcalorimetry and high-pressure liquid chromatography (HPLC) for the characterization of Perindopril Erbumine (PER) in aqueous solutions. These methods have provided insights into the degradation kinetics and thermodynamic parameters of Perindopril (Simoncic et al., 2008).

Neuroprotection in Alzheimer's Disease

Perindopril has shown promise in improving learning and memory functions in mouse models of Alzheimer's disease. Its effects on inhibiting apoptosis in the hippocampus suggest a potential mechanism for cognitive improvement in such conditions (Yang et al., 2014).

Safety And Hazards

Perindopril Benzyl Ester is for research use only and not intended for diagnostic or therapeutic use . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Perindopril, the parent compound of Perindopril Benzyl Ester, has been studied in a variety of patient populations, ranging from those with hypertension to more advanced-stage cardiovascular disease . Large morbidity–mortality trials have shown that antihypertensive treatment with perindopril reduces and prevents cardiovascular disease in a large range of patients with vascular diseases . This suggests that Perindopril Benzyl Ester may also have potential applications in the treatment of cardiovascular diseases in the future.

Relevant papers on Perindopril Benzyl Ester include studies on the specific properties and effect of Perindopril in controlling the Renin–Angiotensin System , and the safety and efficacy of Perindopril in the management of hypertension . These papers provide valuable insights into the potential applications and benefits of Perindopril Benzyl Ester.

properties

IUPAC Name

benzyl 1-[2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAYHAPFFQRGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554973
Record name Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perindopril Benzyl Ester

CAS RN

122454-52-8
Record name Benzyl 1-{2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoyl}octahydro-1H-indole-2-carboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GP Singh, HM Godbole, SP Nehate… - Synthetic …, 2005 - Taylor & Francis
ACE inhibitors have been synthesized from novel active esters using simple reaction conditions in high diastereomeric selectivity. The active esters may be obtained from the …
Number of citations: 5 www.tandfonline.com

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